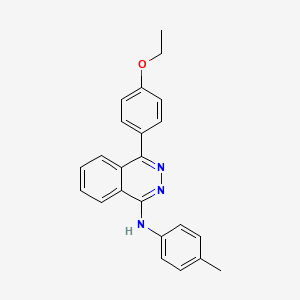
4-(4-ethoxyphenyl)-N-(4-methylphenyl)phthalazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EMPPA , belongs to the class of phthalazinone derivatives. Its chemical formula is C24H20N2O2. The compound features an ethoxy group (C2H5O-) attached to one phenyl ring and a methyl group (CH3-) attached to another phenyl ring. The central phthalazinone core contributes to its unique properties.
Vorbereitungsmethoden
Synthetic Routes:
- Aromatic Nucleophilic Substitution (SNAr):
- EMPPA can be synthesized via SNAr reaction between 4-ethoxyaniline and 4-methylphthalazin-1-one. The reaction proceeds under basic conditions, where the ethoxy group displaces the chlorine atom in the phthalazinone ring.
- The reaction scheme:
4-ethoxyaniline+4-methylphthalazin-1-one→EMPPA+HCl
Other Methods:
Industrial Production:
- While there is limited information on large-scale industrial production, EMPPA can be synthesized in the laboratory using the methods mentioned above.
Analyse Chemischer Reaktionen
EMPPA undergoes several chemical reactions:
Major Products:
Wissenschaftliche Forschungsanwendungen
EMPPA has diverse applications:
Medicinal Chemistry:
Biological Studies:
Materials Science:
Wirkmechanismus
- EMPPA’s mechanism of action remains an active area of research.
- It may interact with specific receptors or enzymes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- EMPPA’s uniqueness lies in its phthalazinone scaffold.
- Similar compounds include other phthalazinone derivatives like 4-phenylphthalazin-1-one and 4-(4-methoxyphenyl)phthalazin-1-amine .
Eigenschaften
Molekularformel |
C23H21N3O |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
4-(4-ethoxyphenyl)-N-(4-methylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C23H21N3O/c1-3-27-19-14-10-17(11-15-19)22-20-6-4-5-7-21(20)23(26-25-22)24-18-12-8-16(2)9-13-18/h4-15H,3H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
KQMCEYMYOXMWTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B11610179.png)
![N-(4-fluorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11610182.png)
![N-(4-fluorophenyl)-2-[(5Z)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11610185.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11610198.png)
![1-[2-(2-methylphenoxy)ethyl]-3-(prop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11610204.png)
![2-Butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11610211.png)

![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11610230.png)
![N-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11610235.png)
![methyl 4-[(3aS,4R,9bR)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B11610245.png)
![7-ethyl-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610253.png)
![4,6,7-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline](/img/structure/B11610257.png)
![(7Z)-7-[(5-methylfuran-2-yl)methylidene]-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11610263.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B11610274.png)
